molecular formula C23H30O3 B195096 6,7-Desmethylene drospirenone CAS No. 67372-68-3

6,7-Desmethylene drospirenone

Cat. No. B195096
CAS RN: 67372-68-3
M. Wt: 354.5 g/mol
InChI Key: DYIJDDWIJGVQBE-PJPXKQQPSA-N
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Description

6,7-Desmethylene drospirenone is a compound with the molecular formula C23H30O3 and a molecular weight of 354.48 . It is an intermediate in the synthesis of Drospirenone . It is also known as Drospirenone impurity A .


Molecular Structure Analysis

The molecular structure of 6,7-Desmethylene drospirenone is represented by the molecular formula C23H30O3 . The compound is part of the Drospirenone API family .


Physical And Chemical Properties Analysis

6,7-Desmethylene drospirenone is a white solid . It has a molecular weight of 354.48 and a molecular formula of C23H30O3 .

Scientific Research Applications

Environmental Impact Studies

  • Impact on Aquatic Life

    Drospirenone, a synthetic progestin closely related to 6,7-Desmethylene drospirenone, has been studied for its effects on aquatic life, particularly fish. Research on zebrafish exposed to drospirenone revealed significant changes in gene expression, potentially leading to reproductive effects at environmentally relevant concentrations (Zucchi et al., 2014).

  • Toxicity in Marine Mussels

    Another study on the synthetic progestin drospirenone demonstrated its impact on marine mussels. Despite no apparent changes in gonad maturation and steroid levels, metabolomics approaches revealed significant alterations in energy and amino acid metabolism, indicating drospirenone's potential environmental toxicity (Cappello et al., 2017).

Pharmacological Characterization

  • Pharmacological Profile

    Drospirenone, closely related to 6,7-Desmethylene drospirenone, exhibits a unique pharmacodynamic profile akin to natural progesterone. This includes strong binding to progesterone and mineralocorticoid receptors and notable antiandrogenic and antimineralocorticoid activities. These properties suggest its potential application in various hormonal disorders and contraceptives (Muhn et al., 1995).

  • Neuroprotective Properties

    Research on new generation progestins, including compounds similar to 6,7-Desmethylene drospirenone, showed neuroprotective effects in models of brain injury and stroke. These progestins modulated GABA receptor configurations, suggesting a potential therapeutic role in mitigating stroke consequences (El Amki et al., 2018).

Clinical Applications

  • Treatment of Polycystic Ovary Syndrome (PCOS)

    Studies on drospirenone have shown promising results in treating PCOS. Its antiandrogenic effect and positive influence on hormonal and lipid profiles make it a suitable candidate for managing PCOS symptoms (Kriplani et al., 2010).

  • Premenstrual Dysphoric Disorder (PMDD) Treatment

    A contraceptive formulation containing drospirenone significantly improved PMDD symptoms. Its unique hormonal profile suggests its potential for managing menstrually related symptoms (Pearlstein et al., 2005).

properties

IUPAC Name

(1'R,2'R,3'S,5S,5'S,7'S,10'S,11'R)-7',11'-dimethylspiro[oxolane-5,6'-pentacyclo[8.8.0.02,7.03,5.011,16]octadec-15-ene]-2,14'-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30O3/c1-21-8-5-14(24)11-13(21)3-4-15-17(21)6-9-22(2)20(15)16-12-18(16)23(22)10-7-19(25)26-23/h11,15-18,20H,3-10,12H2,1-2H3/t15-,16-,17+,18+,20-,21+,22+,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYIJDDWIJGVQBE-PJPXKQQPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2CCC4(C3C5CC5C46CCC(=O)O6)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3[C@@H]5C[C@@H]5[C@@]46CCC(=O)O6)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50217727
Record name 6,7-Desmethylene drospirenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50217727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-Desmethylene drospirenone

CAS RN

67372-68-3
Record name 6,7-Desmethylene drospirenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067372683
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6,7-Desmethylene drospirenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50217727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (15,16)β-Met
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 6,7-DESMETHYLENE DROSPIRENONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3N90W9C3DW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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